Mal-PEG4-bis-PEG3-methyltetrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

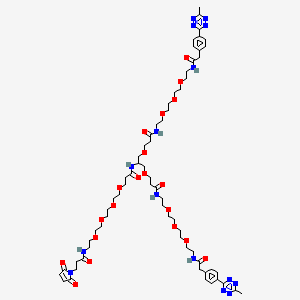

Mal-PEG4-bis-PEG3-methyltetrazine is a cleavable 7-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of bioconjugation due to its ability to undergo click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes such as trans-cyclooctene (TCO) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-bis-PEG3-methyltetrazine involves multiple steps, starting with the preparation of the PEG chain and subsequent functionalization with maleimide and methyltetrazine groups. The general synthetic route includes:

PEG Chain Preparation: The PEG chain is synthesized or purchased with the desired length (4 PEG units followed by 3 PEG units).

Functionalization with Maleimide: The PEG chain is reacted with maleimide under mild conditions to introduce the maleimide group.

Introduction of Methyltetrazine: The maleimide-functionalized PEG is then reacted with methyltetrazine under controlled conditions to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG4-bis-PEG3-methyltetrazine primarily undergoes click chemistry reactions, specifically the iEDDA reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Reagents: Trans-cyclooctene (TCO), DMSO (Dimethyl sulfoxide), and other solvents.

Conditions: The iEDDA reaction typically occurs at room temperature and does not require a catalyst

Major Products

The major product of the iEDDA reaction involving this compound is a stable bioconjugate, where the methyltetrazine group reacts with TCO to form a covalent bond .

Wissenschaftliche Forschungsanwendungen

Mal-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.

Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time.

Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.

Industry: Utilized in the production of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of Mal-PEG4-bis-PEG3-methyltetrazine involves the iEDDA reaction, where the methyltetrazine group reacts with strained alkenes such as TCO. This reaction forms a stable covalent bond, enabling the conjugation of various molecules. The maleimide group allows for further functionalization with thiol-containing molecules, providing versatility in bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mal-PEG4-VC-PAB-EDA-PNU159682: Another cleavable PEG linker used in ADC synthesis.

Mal-PEG5-NHS: A PEG linker with a different functional group for bioconjugation.

BCN-PEG4-OH: A PEG linker used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions

Uniqueness

Mal-PEG4-bis-PEG3-methyltetrazine is unique due to its dual functionality, allowing for both iEDDA reactions and thiol conjugation. This versatility makes it highly valuable in the synthesis of complex bioconjugates and ADCs .

Eigenschaften

Molekularformel |

C65H95N15O20 |

|---|---|

Molekulargewicht |

1406.5 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C65H95N15O20/c1-49-72-76-64(77-73-49)53-7-3-51(4-8-53)45-60(85)69-20-29-93-35-40-96-38-32-91-27-18-67-57(82)14-24-99-47-55(71-59(84)16-23-89-31-37-95-43-44-98-42-34-90-26-17-66-56(81)13-22-80-62(87)11-12-63(80)88)48-100-25-15-58(83)68-19-28-92-33-39-97-41-36-94-30-21-70-61(86)46-52-5-9-54(10-6-52)65-78-74-50(2)75-79-65/h3-12,55H,13-48H2,1-2H3,(H,66,81)(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,84) |

InChI-Schlüssel |

WLVVAWAUKNCOQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.